molecular formula C21H18N4O2 B2501308 (3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903108-96-2

(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2501308
CAS No.: 1903108-96-2
M. Wt: 358.401
InChI Key: JNARJYKLHRLGIG-UHFFFAOYSA-N
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Description

The compound "(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone" features a bicyclic core structure ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine) linked via a methanone bridge to a 3-(pyridin-2-yloxy)phenyl group.

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(14-4-3-5-16(10-14)27-20-6-1-2-9-23-20)25-15-7-8-19(25)17-12-22-13-24-18(17)11-15/h1-6,9-10,12-13,15,19H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARJYKLHRLGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Carboxy Ester Derivatives

Yao et al. (2022) synthesized carboxy ester derivatives of the (5R,8S)-epiminocyclohepta[d]pyrimidine core. These compounds retain the bicyclic framework but replace the methanone group with ester functionalities (e.g., methyl or ethyl esters). Key differences include:

  • Molecular Weight: Esters (e.g., compound 7b: C₁₅H₁₆N₄O₃) have lower molecular weights (~300–320 g/mol) compared to the methanone derivative (C₂₃H₂₀N₄O₂, ~384.44 g/mol).
  • Solubility: Ester groups may enhance solubility in polar solvents, whereas the methanone bridge could improve lipophilicity .
Sulfonyl and Thioether Derivatives

and describe analogs with sulfur-containing substituents:

  • Thiophen-2-yl Group (CAS 1903536-75-3): Molecular weight 285.4 g/mol (C₁₅H₁₅N₃OS).
  • Cyclopentylthio Group (CAS 2058730-14-4): Higher molecular weight (303.4 g/mol, C₁₆H₂₁N₃OS).

Aryl Group Substitutions

Pyridin-2-yloxy vs. Thiazol-2-yloxy

A structurally analogous compound () replaces the pyridin-2-yloxy group with a 4-(thiazol-2-yloxy)phenyl moiety. Key distinctions:

  • Electronic Effects : Thiazole’s sulfur atom may alter electron distribution, affecting hydrogen-bonding or charge-transfer interactions.
  • Bioactivity : Thiazole-containing compounds are often associated with antimicrobial or anticancer activities, though specific data for this analog are unavailable .
Methoxy-Substituted Phenyl Groups

lists methanone derivatives with methoxy-substituted phenyl groups (e.g., 3-methoxy, 3,5-dimethoxy). These exhibit:

  • Simplified Structures : Reduced complexity compared to the pyridin-2-yloxy group.
  • Similarity Scores: 0.88–0.90 (vs.

Physicochemical and Bioactive Properties

Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C₂₃H₂₀N₄O₂ 384.44 3-(pyridin-2-yloxy)phenyl
Thiophen-2-yl Analog (CAS 1903536-75-3) C₁₅H₁₅N₃OS 285.40 Thiophen-2-yl
Cyclopentylthio Analog (CAS 2058730-14-4) C₁₆H₂₁N₃OS 303.40 Cyclopentylthio
Carboxy Ester Derivative (7b) C₁₅H₁₆N₄O₃ ~300–320 Ethyl ester
Bioactivity Insights
  • Anticancer Potential: Alkenyl trisulfides () and ferroptosis-inducing compounds () highlight the importance of sulfur-containing groups in modulating redox pathways. While the target compound’s thioether analogs (–14) are structurally distinct, their sulfur atoms may similarly influence reactive oxygen species (ROS) pathways .
  • Stereochemical Influence: The (5R,8S) configuration in the target compound may confer selectivity over racemic or inverted stereoisomers, as seen in related epiminocyclohepta[d]pyrimidine derivatives .

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